cinnamaldehyde oxime synthesis from cinnamaldehyde
cinnamaldehyde oxime synthesis from cinnamaldehyde
An In-depth Technical Guide to the Synthesis of Cinnamaldehyde Oxime
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Cinnamaldehyde Oxime
Cinnamaldehyde, the principal component of cinnamon oil, is a versatile α,β-unsaturated aldehyde that serves as a precursor in numerous chemical syntheses. Its conversion to cinnamaldehyde oxime is a reaction of significant interest in organic chemistry. Oximes, as a functional group, are not merely derivatives for the protection or characterization of carbonyl compounds; they are pivotal intermediates in the synthesis of a wide array of nitrogen-containing compounds such as nitriles, amides (via the Beckmann rearrangement), nitrones, and various N-heterocycles.[1][2] Cinnamaldehyde oxime, in particular, is a valuable starting material for producing cinnamonitrile and other fine chemicals.[2]
This guide provides a comprehensive technical overview of the synthesis of cinnamaldehyde oxime from cinnamaldehyde. We will explore the underlying reaction mechanism, present multiple field-proven experimental protocols, and offer insights into the critical parameters that govern the reaction's success, efficiency, and scalability. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical application of this fundamental transformation.
Core Reaction Mechanism: Nucleophilic Addition-Elimination
The synthesis of cinnamaldehyde oxime from cinnamaldehyde and a hydroxylamine source is a classic condensation reaction, specifically a nucleophilic addition to the carbonyl group followed by a dehydration step to form the C=N double bond of the oxime.
The reaction proceeds as follows:
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Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH), being a potent nucleophile due to its lone pair of electrons, attacks the electrophilic carbonyl carbon of cinnamaldehyde. Nitrogen is a stronger nucleophile than oxygen in this context because it is less electronegative, making its lone pair more available for donation.[3] This attack forms a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: The carbinolamine intermediate is unstable and undergoes rapid intramolecular or solvent-mediated proton transfers. The oxygen from the original carbonyl group is protonated, while a proton is removed from the nitrogen atom.
-
Dehydration: The protonated hydroxyl group becomes a good leaving group (water). The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (an imine), which in this specific case is the oxime.
The overall reaction is reversible, and the removal of water can be used to drive the equilibrium toward the product.
The Critical Role of pH
The rate of oxime formation is highly dependent on the pH of the reaction medium.[3]
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In strongly acidic conditions (low pH): The hydroxylamine nucleophile becomes fully protonated (NH₃OH⁺). This protonation deactivates the nucleophile, as it no longer has a lone pair available for the initial attack on the carbonyl carbon, thus slowing or preventing the reaction.
-
In neutral or strongly basic conditions (high pH): While the hydroxylamine is a free nucleophile, the carbonyl group of the aldehyde is not activated. The reaction can proceed, but it may be slow.
-
In mildly acidic conditions (pH ≈ 4-6): An optimal rate is often achieved. In this range, there is a sufficient concentration of the free hydroxylamine nucleophile to initiate the attack, and there is also enough acid to catalyze the reaction by protonating the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
However, many established protocols utilize a base, such as sodium hydroxide or sodium carbonate.[4][5] This is because the most common and stable source of the reagent is hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate. The added base serves to neutralize the acid salt, liberating the free hydroxylamine (NH₂OH) nucleophile in situ to initiate the reaction.
Caption: Figure 1: Reaction Mechanism of Oxime Formation
Validated Experimental Protocols
Several methodologies for the synthesis of cinnamaldehyde oxime have been reported, varying in solvent, base, temperature, and reaction time. Below are three distinct, validated protocols that offer a range of experimental conditions, from a traditional aqueous method to a modern solvent-free approach.
Protocol 1: Aqueous Synthesis with Hydroxylamine Sulfate and NaOH
This method is a robust, large-scale preparation that relies on common laboratory reagents. The use of an ice bath is critical for controlling the exothermicity of the acid-base neutralization.
Step-by-Step Methodology:
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Prepare Hydroxylamine Solution: In a suitable reaction vessel, dissolve 39.1 g (0.48 mol) of hydroxylamine sulfate in 79.5 g of water.
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Add Cinnamaldehyde: To this solution, add 53.3 g (0.40 mol) of cinnamaldehyde.
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Cooling: Cool the mixture in an ice-water bath to an internal temperature of 3°C.
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Base Addition: Prepare a solution of 17.7 g (0.44 mol) of sodium hydroxide (NaOH) in 17.7 g of water. Add this NaOH solution dropwise to the reaction mixture over a period of 25 minutes, ensuring the temperature is maintained. The cinnamaldehyde oxime will begin to precipitate.
-
Warm and Filter: Allow the reaction mixture to warm to room temperature while stirring.
-
Isolation: Filter the crude product using a Buchner funnel.
-
Purification: Recrystallize the crude solid from toluene to obtain pure cinnamaldehyde oxime as white crystals.[4]
Protocol 2: Ethanolic Synthesis with Hydroxylamine Hydrochloride
This procedure utilizes an organic co-solvent (ethanol) and a higher reaction temperature, which can facilitate solubility and increase the reaction rate.
Step-by-Step Methodology:
-
Prepare Cinnamaldehyde Solution: Dissolve 1.32 g (10 mmol) of cinnamaldehyde in 20 mL of ethanol in a round-bottom flask.
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Prepare Hydroxylamine Solution: In a separate beaker, dissolve 2.74 g (39.7 mmol) of hydroxylamine hydrochloride in 7.5 mL of water.
-
Combine and Heat: Add the hydroxylamine hydrochloride solution dropwise to the cinnamaldehyde solution. Stir the resulting mixture at 60°C for 3 hours.
-
Solvent Removal: After 3 hours, remove approximately half of the solvent volume using a rotary evaporator.
-
Workup: Pour the remaining reaction mixture into 50 mL of water.
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Extraction: Extract the aqueous mixture with chloroform (CHCl₃) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The residue can be further purified by column chromatography using dichloromethane (CH₂Cl₂) as the eluent to yield colorless needles of the product.[2]
Protocol 3: Solvent-Free "Grindstone" Synthesis (Green Chemistry Approach)
This innovative method avoids the use of solvents, representing a greener and more efficient alternative. The reaction is driven by mechanical grinding at room temperature, often with a solid catalyst.
Step-by-Step Methodology:
-
Combine Reagents: In a mortar, combine cinnamaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (Bi₂O₃) (0.6 mmol).
-
Grinding: Grind the mixture vigorously with a pestle for the required period of time (typically 1.5-3 minutes for aldehydes).
-
Monitor Reaction: Monitor the reaction's completion by Thin-Layer Chromatography (TLC).
-
Extraction: Once complete, add ethyl acetate (2 x 10 mL) to the mortar to dissolve the product and filter the mixture to separate the solid Bi₂O₃ catalyst.
-
Precipitation: Concentrate the filtrate to approximately 6 mL, then add water to precipitate the cinnamaldehyde oxime.
-
Isolation: Filter the precipitate and dry it under high vacuum to furnish the pure oxime product.[1]
Comparative Data and Yields
The choice of protocol can significantly impact reaction parameters and outcomes. The following table summarizes the key quantitative data from the described methods for easy comparison.
| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Ethanolic) | Protocol 3 (Solvent-Free) |
| Cinnamaldehyde | 0.40 mol | 10 mmol | 1 mmol |
| Hydroxylamine Source | Hydroxylamine Sulfate | Hydroxylamine HCl | Hydroxylamine HCl |
| Base/Catalyst | Sodium Hydroxide | None (self-catalyzed) | Bismuth(III) Oxide |
| Solvent | Water | Ethanol / Water | None |
| Temperature | 3°C → Room Temp. | 60°C | Room Temperature |
| Reaction Time | ~30 mins + warm-up | 3 hours | 1.5 - 3 minutes |
| Reported Yield | 70%[4] | 65%[2] | 90-98% (for aldehydes)[1] |
digraph "Experimental_Workflow" { graph [fontname="Helvetica", label="Figure 2: Generalized Experimental Workflow", labelloc=b]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#202124"];A[label="1. Reagent Preparation\n(Aldehyde, Hydroxylamine, Solvent/Catalyst)"]; B[label="2. Reaction\n(Mixing, Temp. Control, Stirring/Grinding)"]; C [label="3. Monitoring\n(TLC, Visual Observation)"]; D [label="4. Workup & Isolation\n(Extraction / Filtration)"]; E [label="5. Purification\n(Recrystallization / Chromatography)"]; F [label="6. Characterization\n(Pure Cinnamaldehyde Oxime)"]; A -> B[label="Combine"]; B -> C [label="During Reaction"]; C -> B[label="Incomplete", style=dashed, color="#EA4335"]; C -> D [label="Complete", color="#34A853"]; D -> E [label="Crude Product"]; E -> F [label="Purified Product"];
}
Caption: Figure 2: Generalized Experimental Workflow
Product Characterization
Once synthesized and purified, the identity and purity of cinnamaldehyde oxime (C₉H₉NO, Molar Mass: 147.17 g/mol ) must be confirmed.[6][7]
-
Appearance: Pure cinnamaldehyde oxime is typically a white crystalline solid or light brown powder.[4][8]
-
Melting Point: The reported melting point is in the range of 115-125°C.[8]
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure, showing characteristic peaks for the aromatic, vinyl, and oxime protons and carbons.[9]
-
Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the O-H stretch of the oxime (~3300-3150 cm⁻¹), the C=N stretch (~1650 cm⁻¹), and the C=C stretch of the vinyl group and aromatic ring.[7][9]
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming the formation of the desired product.
-
References
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PrepChem. Preparation of cinnamaldehyde oxime. Available at: [Link]
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Aliyu, A. O. C., et al. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde or crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides. Journal of Chemical and Pharmaceutical Research, 5(7), 96-99. Available at: [Link]
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Khatun, N., et al. (2014). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. Available at: [Link]
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Aliyu, A. O. C., et al. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides. ResearchGate. Available at: [Link]
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Tan, W. W., et al. (2017). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses. Available at: [Link]
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LookChem. CINNAMALDEHYDE OXIME 13372-81-1 wiki. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. One-pot synthesis of oxime ethers from cinnamaldehyde or crotonaldehyde, hydroxylamine salt, potasium carbonate and alkyl halides. Available at: [Link]
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Fun, H-K., et al. (2015). Crystal structure of (1Z,2E)-cinnamaldehyde oxime. PMC. Available at: [Link]
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Appendino, G., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. ResearchGate. Available at: [Link]
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PubChem. Cinnamaldehyde oxime. National Institutes of Health. Available at: [Link]
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Majee, A., et al. An Efficient Procedure for Synthesis of Oximes by Grinding. Indian Journal of Chemistry. Available at: [Link]
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Quora. How is the equation between benzaldehyde and hydroxylamine determined?. Available at: [Link]
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